molecular formula C23H29N3O5 B2419158 N1-(2-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 941871-07-4

N1-(2-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No. B2419158
CAS RN: 941871-07-4
M. Wt: 427.501
InChI Key: PRPJGOAPPOZGRD-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide, also known as MMBO, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MMBO is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied to determine its potential applications.

Scientific Research Applications

Polymer Synthesis and Characterization

The research in this area focuses on synthesizing polymers with unique properties. For instance, Sobolčiak et al. (2013) synthesized a cationic polymer that can switch to a zwitterionic form upon light irradiation. This feature is utilized for DNA condensation and release, as well as modifying antibacterial activity (Sobolčiak et al., 2013).

Heterocyclic Compound Synthesis

The synthesis of new heterocyclic compounds is another significant application. For example, Tlekhusezh et al. (1996) prepared new derivatives of 1,3-oxazolidine and morpholine-2,3-dione, indicating the potential for creating a diverse range of chemically interesting compounds (Tlekhusezh et al., 1996).

Complexation with Metals

The complexation of these compounds with metals like palladium and mercury has been studied by Singh et al. (2000). They synthesized new tellurated derivatives of morpholine and examined their complexation with palladium(II) and mercury(II), providing insights into the structural and chemical behavior of these complexes (Singh et al., 2000).

Intramolecular Hydrogen Bonding Study

Martínez-Martínez et al. (1998) focused on the synthesis and structural investigation of oxamide derivatives. They explored the stabilization of these compounds by intramolecular three-center hydrogen bonding, contributing to our understanding of the chemical behavior of such molecules (Martínez-Martínez et al., 1998).

Antimicrobial Studies

Research by Chai et al. (2017) and Prasad et al. (2010) has explored the antimicrobial properties of certain complexes derived from these compounds. Chai et al. investigated mono- and dinuclear Ni(II) complexes for their antimicrobial activity, while Prasad et al. synthesized organotin(IV) complexes with Schiff base ligands and tested their antimicrobial potential (Chai et al., 2017); (Prasad et al., 2010).

Other Applications

Additional research includes the synthesis of novel N-2-methoxybenzyl derivatives (Rickli et al., 2015), electrochemical studies for corrosion inhibition (Khan et al., 2017), and the synthesis of benzylisoquinoline alkaloids (Carroll et al., 2001). These studies demonstrate the broad range of applications in scientific research, from chemical synthesis to material properties and biological activity (Rickli et al., 2015); (Khan et al., 2017); (Carroll et al., 2001).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-29-19-8-5-7-17(14-19)20(26-10-12-31-13-11-26)16-25-23(28)22(27)24-15-18-6-3-4-9-21(18)30-2/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPJGOAPPOZGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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